3,3',5,5'-Tetramethylbenzidine dihydrochloride

Vue d'ensemble

Description

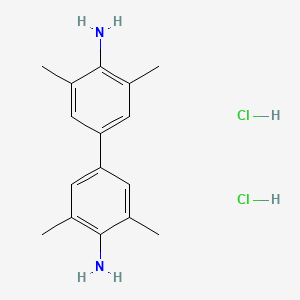

3,3’,5,5’-Tetramethylbenzidine dihydrochloride, also known as 4,4’-Diamino-3,3’,5,5’-tetramethylbiphenyl dihydrochloride, is a chemical compound with the molecular formula C16H20N2 · 2HCl. It is widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry. This compound is known for its ability to produce a blue color upon oxidation, making it a valuable tool in detecting the presence of specific enzymes and other biological molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride typically involves the reaction of 3,3’,5,5’-Tetramethylbenzidine with hydrochloric acid. The process can be summarized as follows:

- Dissolve 3,3’,5,5’-Tetramethylbenzidine in an appropriate solvent such as dimethyl sulfoxide (DMSO).

- Add hydrochloric acid to the solution to form the dihydrochloride salt.

- The resulting product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride follows similar principles but on a larger scale. The process involves:

- Large-scale dissolution of 3,3’,5,5’-Tetramethylbenzidine in DMSO or another suitable solvent.

- Controlled addition of hydrochloric acid to ensure complete conversion to the dihydrochloride salt.

- Purification through crystallization, filtration, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3,3’,5,5’-Tetramethylbenzidine dihydrochloride undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced back to its original form under specific conditions.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Key Applications

-

Enzyme-Linked Immunosorbent Assay (ELISA)

- TMB is primarily utilized as a chromogenic substrate in ELISA, where it reacts with horseradish peroxidase to produce a blue-colored end product that can be quantified spectrophotometrically at 450 nm . This property makes it essential for detecting various biomolecules, including proteins and antibodies.

- Immunohistochemistry

- Cytochemical Staining

- Quantitative Determination of Hemoglobin

- Stability and Versatility

Comparative Analysis of Substrates

| Property | This compound | Benzidine |

|---|---|---|

| Carcinogenicity | Non-carcinogenic | Carcinogenic |

| Color Development | Blue (soluble) | Yellow |

| Solubility | Soluble in DMSO and PBS | Soluble in water |

| Spectrophotometric Detection | Absorbs at 450 nm | Absorbs at 420 nm |

| Stability | High stability in solution | Lower stability |

Case Studies and Research Findings

Several studies have highlighted the efficacy of TMB in various applications:

- A study demonstrated the effectiveness of TMB as a substrate in ELISA assays for detecting hepatitis B antigens, showcasing its reliability in clinical diagnostics .

- Research on TMB's use in immunohistochemistry revealed that it provides superior staining quality compared to other substrates, facilitating better visualization of target proteins in complex tissues .

- In cytochemical applications, TMB has been shown to enhance the detection sensitivity of peroxidase activity, making it a preferred choice among researchers .

Mécanisme D'action

The mechanism of action of 3,3’,5,5’-Tetramethylbenzidine dihydrochloride involves its oxidation by peroxidase enzymes. The compound acts as a hydrogen donor, and upon oxidation, it forms a diimine-diamine complex that exhibits a blue color. This color change can be measured spectrophotometrically, allowing for the quantification of the enzyme activity or the presence of specific biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

o-Phenylenediamine: Another chromogenic substrate used in similar assays but with different spectral properties.

Uniqueness

3,3’,5,5’-Tetramethylbenzidine dihydrochloride is unique due to its non-carcinogenic nature, making it a safer alternative to benzidine. Additionally, its ability to produce a distinct blue color upon oxidation provides a clear and easily measurable signal in various assays .

Activité Biologique

3,3',5,5'-Tetramethylbenzidine dihydrochloride (TMB) is a synthetic organic compound widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and other peroxidase-coupled systems. Its ability to produce a soluble blue end product upon reaction with horseradish peroxidase (HRP) makes it an essential tool in molecular biology and clinical diagnostics.

- Molecular Formula : C₁₆H₂₀N₂·2HCl

- Molecular Weight : 313.27 g/mol

- CAS Number : 207738-08-7

- Appearance : Off-white crystalline powder

- Solubility : Highly soluble in water, making it suitable for various aqueous assays.

- Melting Point : >300 °C

TMB acts as a substrate for HRP, wherein the enzyme catalyzes the oxidation of TMB in the presence of hydrogen peroxide. The reaction produces a blue-colored product that can be quantitatively measured using spectrophotometry. The absorbance is typically read at wavelengths of 370 nm or 655 nm, with the reaction being stopped by adding sulfuric acid, shifting the absorbance peak to 450 nm for enhanced sensitivity .

Applications in Biological Research

TMB is predominantly used in:

- ELISA : For detecting antigens or antibodies in various samples.

- Immunohistochemistry : Staining tissues to visualize the presence of specific proteins.

- Quantitative Hemoglobin Determination : TMB has been utilized for measuring hemoglobin levels in clinical settings .

Enzyme Activity

TMB's sensitivity as a substrate has been demonstrated in multiple studies. For instance, a study highlighted its use in detecting low concentrations of HRP-labeled antibodies, achieving detection limits as low as picograms per milliliter . The colorimetric change allows for easy visual assessment and quantification.

Comparison of Substrates

A comparative analysis of various substrates used with HRP showed that TMB provided superior sensitivity and linearity compared to alternatives like o-phenylenediamine (OPD) and 4-aminoantipyrine (4-AAP). The following table summarizes key performance metrics:

| Substrate | Sensitivity | Detection Limit | Color Change | Read Wavelength |

|---|---|---|---|---|

| TMB | High | Picograms/mL | Blue | 450 nm |

| OPD | Moderate | Nanograms/mL | Yellow | 490 nm |

| 4-AAP | Low | Micrograms/mL | Red | 510 nm |

Safety and Handling

TMB dihydrochloride is generally considered safe when handled properly; however, it should be stored under specific conditions (dry and protected from light) to prevent degradation. The material safety data sheet (MSDS) recommends storage at -15 °C and emphasizes the importance of using personal protective equipment during handling due to potential irritants .

Propriétés

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;/h5-8H,17-18H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRGZULARUZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070067 | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64285-73-0, 207738-08-7 | |

| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064285730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.